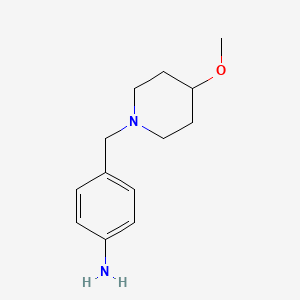
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone
描述
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is an organic compound with the molecular formula C7H8BrNO2 It is a brominated derivative of ethanone, featuring a 3,5-dimethylisoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone typically involves the bromination of 1-(3,5-dimethylisoxazol-4-yl)ethanone. One common method includes the use of bromine in the presence of a solvent such as chloroform at room temperature. The reaction proceeds with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
化学反应分析
Types of Reactions
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
The major products formed from these reactions include various substituted ethanones and isoxazole derivatives, which can be further utilized in synthetic chemistry .
科学研究应用
2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in gene transcription regulation. This inhibition can lead to changes in cell cycle progression and apoptosis, making it a potential candidate for anticancer therapy .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
Comparison
Compared to similar compounds, 2-Bromo-1-(3,5-dimethyl-4-isoxazolyl)ethanone is unique due to its specific substitution pattern on the isoxazole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C7H8BrNO2 |
|---|---|
分子量 |
218.05 g/mol |
IUPAC 名称 |
2-bromo-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3 |
InChI 键 |
JGIDYHKKMDVKKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C(=O)CBr |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
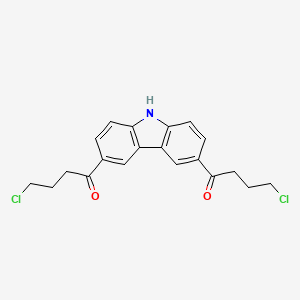
![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)

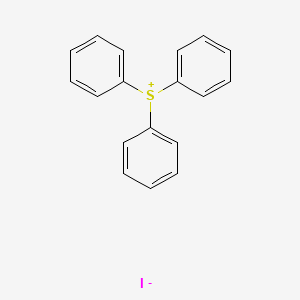
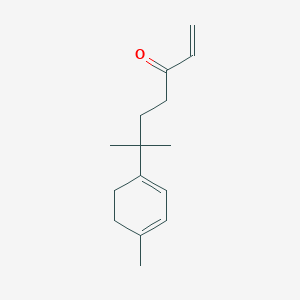
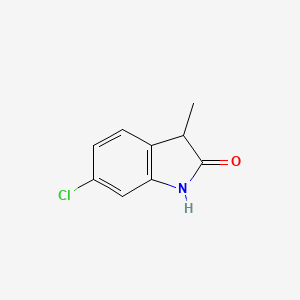

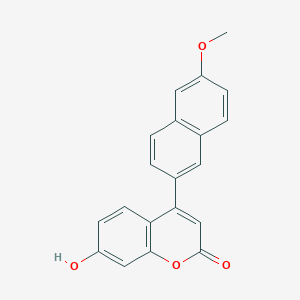
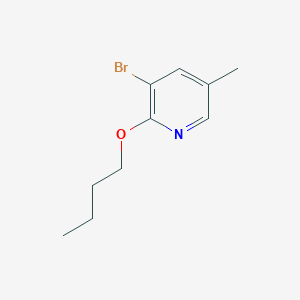
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)
![Tert-butyl 4-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B8515113.png)


